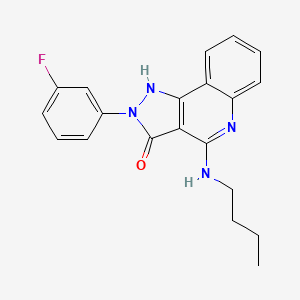

PQ-69

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PQ 69 es un antagonista novedoso y selectivo del receptor de adenosina A1 con actividad agonista inversa. Este compuesto ha mostrado propiedades farmacocinéticas prometedoras y se está explorando para sus posibles aplicaciones terapéuticas, particularmente como agente diurético y antihipertensivo .

Aplicaciones Científicas De Investigación

PQ 69 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: PQ 69 se utiliza como herramienta de investigación para estudiar la función de los receptores de adenosina A1 y su papel en varios procesos fisiológicos.

Biología: En la investigación biológica, PQ 69 se utiliza para investigar los efectos del antagonismo del receptor de adenosina A1 en las vías de señalización celular.

Medicina: PQ 69 se está explorando como un posible agente terapéutico para afecciones como la hipertensión y la diuresis debido a su capacidad para aumentar el flujo urinario y la excreción de sodio

Industria: PQ 69 puede tener aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos dirigidos a los receptores de adenosina A1.

Mecanismo De Acción

PQ 69 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de adenosina A1. Este receptor participa en varios procesos fisiológicos, incluida la regulación de la frecuencia cardíaca, la función renal y la liberación de neurotransmisores. Al bloquear el receptor de adenosina A1, PQ 69 inhibe la actividad del receptor, lo que lleva a un aumento del flujo urinario y la excreción de sodio . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la adenilato ciclasa, lo que resulta en una disminución de los niveles de AMP cíclico, y la activación de la fosfolipasa C y la fosfolipasa D a través de las proteínas G .

Análisis Bioquímico

Biochemical Properties

PQ-69 plays a crucial role in biochemical reactions by selectively antagonizing the adenosine A1 receptor (A1AR) . In vitro binding assays have demonstrated that this compound has a Ki value of 0.96 nM for the cloned human A1 receptor, indicating its high affinity and selectivity . This compound exhibits 217-fold selectivity for A1AR over A2A receptors and more than 1,000-fold selectivity over A3 receptors . The interaction of this compound with A1AR inhibits the receptor’s activity, leading to a decrease in cyclic AMP levels and modulation of various downstream signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By antagonizing the adenosine A1 receptor, this compound influences cell signaling pathways, gene expression, and cellular metabolism . The inhibition of A1AR by this compound results in reduced activation of G-protein-coupled signaling pathways, leading to decreased cyclic AMP levels and altered cellular responses . Additionally, this compound has been shown to inhibit the contraction of isolated guinea pig tissues induced by A1AR agonists, further demonstrating its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the adenosine A1 receptor, where it acts as an antagonist with inverse agonist activity . This binding inhibits the receptor’s ability to activate G-proteins, leading to a decrease in cyclic AMP production and modulation of downstream signaling pathways . This compound’s inverse agonist activity also suggests that it can stabilize the inactive conformation of the A1AR, further reducing its basal activity . These interactions at the molecular level contribute to the compound’s overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good metabolic stability in vitro, with a longer terminal elimination half-life compared to other adenosine receptor antagonists . This stability allows for sustained activity and prolonged effects in experimental settings . Long-term studies have shown that this compound maintains its efficacy in modulating A1AR activity, with no significant degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Systemic administration of this compound at doses of 0.03, 0.3, and 3 mg/kg has been shown to increase urine flow and sodium excretion in normal rats . These findings suggest that this compound has dose-dependent diuretic effects, with higher doses resulting in more pronounced physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the adenosine A1 receptor . The inhibition of A1AR by this compound leads to decreased cyclic AMP levels and modulation of various downstream signaling pathways . Additionally, this compound’s metabolic stability and longer elimination half-life contribute to its sustained activity in vivo .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, allowing it to exert its pharmacological effects . The selective binding of this compound to the adenosine A1 receptor also plays a crucial role in its distribution and activity within the body .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with the adenosine A1 receptor . The compound’s binding to A1AR directs it to specific cellular compartments where it can modulate receptor activity and downstream signaling pathways . Additionally, any post-translational modifications or targeting signals associated with this compound may further influence its subcellular localization and function .

Métodos De Preparación

PQ 69 se sintetiza a través de una serie de reacciones químicas que involucran la sustitución de 4-alquilamino y derivados de 2-arilpirazolo[4,3-c]quinolin-3-ona . La ruta sintética típicamente implica los siguientes pasos:

Formación del núcleo pirazoloquinolina: Este paso implica la ciclización de precursores apropiados en condiciones controladas.

Reacciones de sustitución: Los grupos alquilamino y arilo se introducen a través de reacciones de sustitución, a menudo utilizando reactivos como haluros de alquilo y ácidos ariborónicos.

Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para obtener PQ 69 en su forma pura.

Los métodos de producción industrial para PQ 69 probablemente involucrarían el escalado de estas rutas sintéticas al mismo tiempo que optimizarían las condiciones de reacción para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

PQ 69 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: PQ 69 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir PQ 69 en formas reducidas, a menudo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: PQ 69 puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos, utilizando reactivos como haluros de alquilo o ácidos ariborónicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y catalizadores como el paladio sobre carbono. Los productos principales formados a partir de estas reacciones incluyen varios derivados de PQ 69 con grupos funcionales modificados.

Comparación Con Compuestos Similares

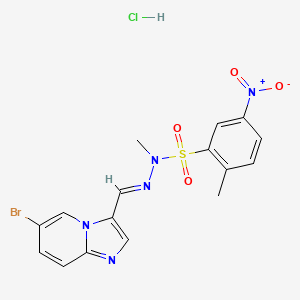

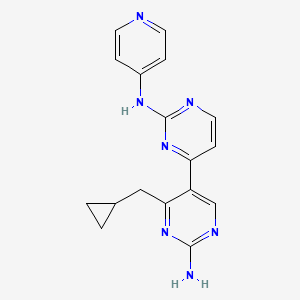

PQ 69 es único en su alta selectividad y potencia como antagonista del receptor de adenosina A1. Los compuestos similares incluyen:

1,3-dipropil-8-ciclopentil-xantina: Otro antagonista del receptor de adenosina A1, pero con menor selectividad y potencia en comparación con PQ 69.

2-cloro-N6-ciclopentil adenosina: Un agonista del receptor de adenosina A1 utilizado en la investigación para estudiar la función del receptor.

PQ 69 destaca por sus propiedades farmacocinéticas favorables, incluida una mejor estabilidad metabólica y una vida media de eliminación terminal más larga en comparación con compuestos similares .

Propiedades

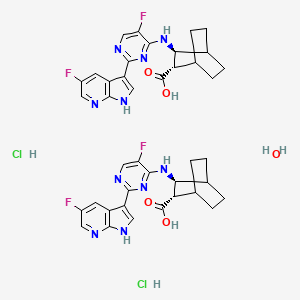

IUPAC Name |

4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRYQRBEISYVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological target of PQ-69?

A1: this compound is a selective antagonist of the adenosine A1 receptor and exhibits inverse agonist activity. [] This means it binds to the adenosine A1 receptor and blocks the actions of adenosine, potentially leading to downstream effects opposite to those caused by adenosine binding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)